molecular formula C29H26N6O3 B2418011 7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477236-84-3

7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2418011
M. Wt: 506.566
InChI Key: PHDGLGRALMICGD-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C29H26N6O3 and its molecular weight is 506.566. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Activity

A study by Mohamed, Kamel, and Abd El-hameed (2013) evaluated the anti-inflammatory activity of pyrrolo[2,3-d]pyrimidine derivatives, including compounds closely related to the chemical . They found that some of these compounds, such as 7d (4-(2-(Benzyl)hydrazinyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine), showed significant anti-inflammatory activities in vivo. This suggests potential applications in developing anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).

Crystal Structure Analysis

In another study, Singh et al. (2018) examined the crystal structure of a compound similar to the one , specifically 3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline. The findings included details about the crystal packing and intermolecular interactions, providing insights for structural analysis and synthesis optimization of related compounds (Singh et al., 2018).

Antiarrhythmic and Antihypertensive Effects

Malawska et al. (2002) synthesized a series of pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, to evaluate their electrocardiographic, antiarrhythmic, and antihypertensive activities. These studies highlight the potential therapeutic applications of such compounds in cardiovascular diseases (Malawska et al., 2002).

Adenosine A2a Receptor Antagonists

Rosse (2013) discussed the use of pyrimidine amine derivatives as adenosine A2a receptor antagonists, which could be beneficial in treating central nervous system disorders, including Parkinson’s disease. This suggests the relevance of similar compounds in neurological research and treatment (Rosse, 2013).

Anti-anoxic and Anti-Lipid Peroxidation Activities

A study by Kuno et al. (1992) on novel 4-arylpyrimidine derivatives demonstrated significant anti-anoxic and anti-lipid peroxidation activities, indicating potential applications in neuroprotection and treatment of cerebral disorders (Kuno et al., 1992).

5-HT1A Receptor Ligands

Zhuang et al. (1998) researched isoindol-1-one analogs of arylpiperazine benzamido derivatives for binding to 5-HT1A receptors, contributing to the development of new agents for imaging and potentially treating mental health disorders (Zhuang et al., 1998).

properties

IUPAC Name

7-(4-methoxyphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N6O3/c1-38-25-13-11-23(12-14-25)34-19-26(21-5-3-2-4-6-21)27-28(30-20-31-29(27)34)33-17-15-32(16-18-33)22-7-9-24(10-8-22)35(36)37/h2-14,19-20H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDGLGRALMICGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

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